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Compound of Interest

Compound Name: Diethylstilbestrol-d3

Cat. No.: B12424358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, with a focus on its deuterated

analog, Diethylstilbestrol-d3. Due to the limited availability of public domain spectroscopic

data for Diethylstilbestrol-d3, this guide presents the detailed spectral information for the non-

deuterated compound as a crucial reference for researchers. It also outlines the established

signaling pathways of Diethylstilbestrol and provides detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class

of molecules.

Data Presentation: Spectroscopic Data for
Diethylstilbestrol
While specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for

Diethylstilbestrol-d3 are not readily available in the public domain, the data for the parent

compound, Diethylstilbestrol, serves as a fundamental baseline for comparative analysis. The

introduction of deuterium atoms in Diethylstilbestrol-d3 would primarily manifest as a change

in the mass-to-charge ratio in mass spectrometry and alterations in the ¹H NMR spectrum

where deuterium replaces hydrogen, leading to the disappearance of corresponding proton

signals. The ¹³C NMR spectrum would be minimally affected, with slight upfield shifts possible

for carbons directly bonded to deuterium.
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Nuclear Magnetic Resonance (NMR) Data of
Diethylstilbestrol
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Diethylstilbestrol.

These values are typically reported in parts per million (ppm) and are referenced against a

standard, commonly tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Diethylstilbestrol

Protons Chemical Shift (ppm) Multiplicity

-OH ~7.8-8.2 br s

Aromatic-H 6.6-7.1 m

-CH₂- 2.0-2.2 q

-CH₃ 0.7-0.9 t

Table 2: ¹³C NMR Spectroscopic Data for Diethylstilbestrol

Carbon Atom Chemical Shift (ppm)

C-OH 154-156

Aromatic C-H 128-132

Aromatic C (quaternary) 114-116

=C- 138-140

-CH₂- 28-30

-CH₃ 12-14

Mass Spectrometry (MS) Data of Diethylstilbestrol
Mass spectrometry of Diethylstilbestrol typically involves electron ionization (EI) or electrospray

ionization (ESI). The fragmentation pattern provides valuable information about the molecule's

structure. For Diethylstilbestrol-d3, the molecular ion peak would be shifted by +3 m/z units
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compared to the non-deuterated compound. The fragmentation would likely follow similar

pathways, with some fragment ions also showing a +3 m/z shift if they retain the deuterated

ethyl group. A study of the mass spectra of related compounds, including a tritiated version of

DES, indicates that characteristic fragmentation involves the loss of alkyl and aryl groups[1].

Table 3: Key Mass Spectrometry Fragments for Diethylstilbestrol (EI-MS)

m/z Proposed Fragment

268 [M]⁺ (Molecular Ion)

239 [M - C₂H₅]⁺

134 [HO-C₆H₄-C(CH₂CH₃)]⁺

107 [HO-C₆H₄-CH₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for small molecules

like Diethylstilbestrol and its deuterated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Accurately weigh 5-10 mg of the Diethylstilbestrol-d3 standard.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry NMR tube.

Ensure complete dissolution; vortex or gently warm if necessary.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Instrument Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the probe to the specific solvent and sample to achieve optimal magnetic

field homogeneity.

Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

and a longer acquisition time are typically required.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts and multiplicities of the signals.

Mass Spectrometry (MS) Protocol
Sample Preparation:

Prepare a dilute solution of Diethylstilbestrol-d3 (typically 1-10 µg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

For liquid chromatography-mass spectrometry (LC-MS), ensure the solvent is compatible

with the mobile phase.
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Instrumentation and Ionization:

Utilize a mass spectrometer equipped with an appropriate ionization source, such as

electrospray ionization (ESI) for LC-MS or electron ionization (EI) for gas chromatography-

mass spectrometry (GC-MS).

For ESI, optimize the spray voltage, capillary temperature, and gas flow rates.

For EI, set the electron energy (typically 70 eV).

Mass Analysis:

Acquire full scan mass spectra to identify the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain a characteristic fragmentation pattern. This involves isolating the

precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the

resulting product ions.

Data Analysis:

Identify the m/z of the molecular ion and compare it to the calculated exact mass of

Diethylstilbestrol-d3.

Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the

compound. The fragmentation of the deuterated analog can be compared to the non-

deuterated standard to confirm the location of the deuterium labels.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Experimental Workflow for Spectroscopic Analysis of Diethylstilbestrol-d3
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Caption: Workflow for obtaining and analyzing NMR and MS data for Diethylstilbestrol-d3.

Diethylstilbestrol Signaling Pathway
Diethylstilbestrol, as a potent estrogen agonist, primarily exerts its effects through estrogen

receptors (ERα and ERβ). The signaling can occur through both genomic and non-genomic
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pathways.
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Caption: Simplified diagram of Diethylstilbestrol's genomic and non-genomic signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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